molecular formula C16H22Si2 B1329859 1,3-Bis((trimethylsilyl)ethynyl)benzene CAS No. 38170-80-8

1,3-Bis((trimethylsilyl)ethynyl)benzene

Cat. No.: B1329859
CAS No.: 38170-80-8
M. Wt: 270.52 g/mol
InChI Key: ASZOZZMGMNVKDV-UHFFFAOYSA-N
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Description

1,3-Bis((trimethylsilyl)ethynyl)benzene is an organic compound with the molecular formula C16H22Si2 and a molecular weight of 270.52 g/mol . It is characterized by the presence of two trimethylsilyl groups attached to ethynyl groups, which are further connected to a benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis((trimethylsilyl)ethynyl)benzene can be synthesized through several methods. One common method involves the reduction of 1,3-bis((trimethylsilyl)ethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . Another method includes the reaction of 1,3-dibromo-5-((trimethylsilyl)ethynyl)benzene with trimethylsilylacetylene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in inert atmospheres to prevent degradation and is stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((trimethylsilyl)ethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce ethylene or ethane derivatives .

Scientific Research Applications

1,3-Bis((trimethylsilyl)ethynyl)benzene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis((trimethylsilyl)ethynyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOZZMGMNVKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191557
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38170-80-8
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-Bis[(trimethylsilyl)ethynyl]benzene in the synthesis of multiarmed polymers?

A1: 1,3-Bis[(trimethylsilyl)ethynyl]benzene acts as a difunctional initiator in the synthesis of multiarmed thienylene–tetrafluorophenylene copolymers []. When reacted with tetrabutylammonium fluoride, the trimethylsilyl groups are removed, generating reactive ethynyl groups. These groups can then initiate the polymerization of monomers like 2-pentafluorophenyl-5-trimethylsilylthiophene, leading to the formation of V-shaped polymers with a central 1,3-phenylene unit connecting two polymer chains [].

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